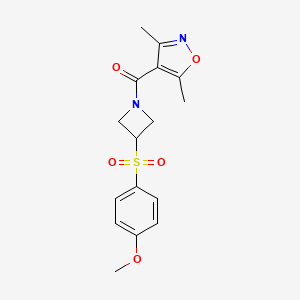

(3,5-Diméthylisoxazol-4-yl)(3-((4-méthoxyphényl)sulfonyl)azétidin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining an isoxazole ring, a methoxyphenyl sulfonyl group, and an azetidinone moiety, making it a versatile candidate for various chemical and biological studies.

Applications De Recherche Scientifique

Chemistry

In chemistry, (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as proteins and nucleic acids is of particular interest.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate specific molecular pathways makes it a promising candidate for further research.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being explored.

Mécanisme D'action

Target of Action

The primary target of the compound (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that in humans is encoded by the BRD4 gene. It is known to play a crucial role in the process of cell proliferation and growth .

Mode of Action

The compound (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone interacts with its target, BRD4, by inhibiting its activity . This inhibition is achieved through the compound’s potent inhibitory effect on BRD4, as demonstrated by an IC50 value of 0.237 ± 0.093 μM .

Biochemical Pathways

The inhibition of BRD4 by (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone affects several biochemical pathways. Notably, it modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .

Pharmacokinetics

Its potent inhibitory effect on brd4 suggests that it may have favorable bioavailability .

Result of Action

The result of the action of (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . This is due to the compound’s ability to induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.

Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of a suitable precursor with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition steps and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl sulfonyl group.

Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring.

Substitution: The isoxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Oxidation of the methoxyphenyl sulfonyl group can lead to the formation of sulfone derivatives.

Reduction: Reduction of the azetidinone ring can yield secondary amines.

Substitution: Substitution reactions on the isoxazole ring can produce various halogenated or nitrated derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3,5-Dimethylisoxazol-4-yl)benzylphthalazin-1(2H)-one: This compound shares the isoxazole ring and has shown potent inhibitory effects on BRD4, a protein involved in cancer progression.

4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol: Another isoxazole derivative, this compound has been studied for its crystal structure and electronic properties.

Uniqueness

What sets (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxyphenyl sulfonyl group, in particular, enhances its potential as a therapeutic agent by improving its solubility and stability.

Activité Biologique

The compound (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, pharmacokinetics, and therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features the following structural components:

- Isoxazole Ring : Provides a heterocyclic framework.

- Methoxyphenyl Sulfonyl Group : Enhances solubility and stability.

- Azetidinone Moiety : Contributes to its biological activity.

The primary biological target of this compound is BRD4 , a protein involved in the regulation of gene expression. The compound inhibits BRD4's activity, leading to several downstream effects:

- Inhibition of c-MYC Expression : This oncogene is crucial for cell proliferation.

- Induction of DNA Damage : The compound promotes γ-H2AX expression, indicating DNA double-strand breaks.

- Cell Cycle Arrest : It causes G1 phase arrest, preventing cell division.

- Inhibition of Cell Migration and Colony Formation : This effect is significant in cancer metastasis prevention.

Pharmacokinetics

Preliminary studies suggest that the compound exhibits favorable bioavailability due to its structural characteristics. Its potent inhibitory effect on BRD4 correlates with substantial anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer (TNBC) and MCF-7 cells .

In Vitro Studies

Research indicates that (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone exhibits significant cytotoxicity against cancer cell lines. The following table summarizes key findings from various studies:

Case Studies

In a recent study published in Cancer Research, the compound was evaluated for its anti-cancer properties in vivo using mouse models. Results demonstrated a significant reduction in tumor size compared to controls treated with vehicle alone. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

The biological activity of (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone can be compared with other isoxazole derivatives:

| Compound Name | Target | Activity Level |

|---|---|---|

| (3,5-Dimethylisoxazol-4-yl)benzylphthalazin | BRD4 | Potent Inhibitor |

| 4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol | Unknown | Moderate Activity |

This comparison illustrates the unique efficacy of the compound due to its specific functional groups which enhance its reactivity and biological interactions.

Propriétés

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-10-15(11(2)23-17-10)16(19)18-8-14(9-18)24(20,21)13-6-4-12(22-3)5-7-13/h4-7,14H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKTVDNUSFEHOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.